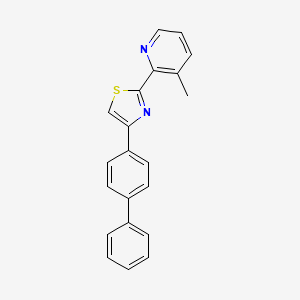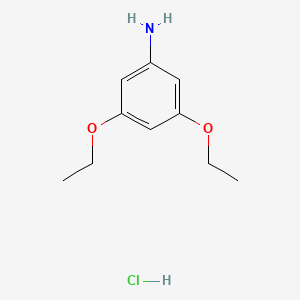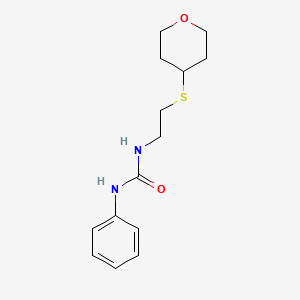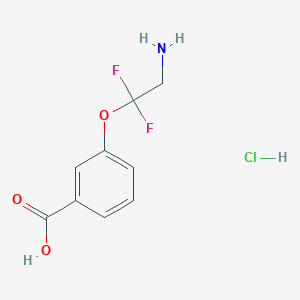
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide” is a complex organic compound. It belongs to the class of organic compounds known as aralkylamines . It has been used in the design and synthesis of anti-tubercular agents .
Synthesis Analysis
The synthesis of similar compounds involves the design and creation of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The compound crystallized in an orthorhombic lattice with a space group of Pca21 . The energies of frontier molecular orbitals (FMO) were computed to make clear knowledge about the global reactivity and charge transfer property of the compound by density functional theory (DFT) .Chemical Reactions Analysis
The chemical reactions of similar compounds involve the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . The biological action of these compounds is thought to be due to the conjugation of the double bond with the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various spectral tools . The spectrum displayed sharp bands at specific frequencies ascribed to the hydroxyl group and hydrazonyl .科学的研究の応用
Synthesis and Antitubercular Evaluation
Research involving the synthesis of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole through a catalyzed one-pot Povarov reaction highlights the potential of similar compounds in antimycobacterial activity against Mycobacterium tuberculosis. This suggests that compounds like N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide could be explored for their biological activities, including antitubercular properties (Kantevari et al., 2011).
Synthesis and Properties of Related Compounds
The synthesis and electrophilic substitution reactions of compounds like 2-(furan-2-yl)thiazolo[5,4-f]quinoline provide insights into the chemical behavior and synthetic pathways that could be applicable to this compound. Such studies can inform on the reactivity, stability, and potential functionalization of the compound for various applications (El’chaninov & Aleksandrov, 2017).
Discovery of Novel Inhibitors
Research on the discovery of novel 3-quinoline carboxamides as potent, selective, and orally bioavailable inhibitors of ataxia telangiectasia mutated (ATM) kinase showcases the therapeutic potential of quinoline derivatives. This indicates that compounds structurally related to this compound could be explored for their efficacy in inhibiting specific kinases, which is relevant in cancer research and therapy (Degorce et al., 2016).
Corrosion Inhibition
Studies on carboxamide derivatives as new corrosion inhibitors for mild steel protection in hydrochloric acid solution indicate that similar compounds, including this compound, could be investigated for their potential as corrosion inhibitors, contributing to material science and engineering applications (Erami et al., 2019).
作用機序
Target of Action
The compound N-((3-(furan-2-yl)pyrazin-2-yl)methyl)quinoxaline-2-carboxamide is a novel derivative designed and synthesized for its anti-tubercular activity against Mycobacterium tuberculosis H37Ra
Mode of Action
It is known that the compound exhibits significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .
Result of Action
The compound exhibits significant anti-tubercular activity, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This suggests that the compound effectively inhibits the growth of this bacterium, leading to its potential use as an anti-tubercular agent.
将来の方向性
The future directions for the development of similar compounds involve their potential use in the treatment of lung cancer . The wide range of biological applications of these compounds, including anticancer, anti-inflammatory, anticonvulsant, antioxidant, and antimicrobial activities, suggests that they could be further developed for drug discovery .
特性
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2/c24-18(15-11-21-12-4-1-2-5-13(12)23-15)22-10-14-17(20-8-7-19-14)16-6-3-9-25-16/h1-9,11H,10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUXBEDXXRXHOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC3=NC=CN=C3C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxo-5-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2741410.png)


![7-Thia-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B2741414.png)
![Ethyl 4-oxo-3-phenyl-5-(3,4,5-triethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2741415.png)


![N-[[4-(2-ethyl-6-methylphenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2741420.png)

![3-amino-N-(4-fluorophenyl)-4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2741425.png)


![6-bromo-N-[4-methyl-3-(morpholine-4-sulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2741430.png)
